N,N-diethyl-2-(2-methanesulfonyl-1H-1,3-benzodiazol-1-yl)acetamide
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Overview
Description
N,N-diethyl-2-(2-methanesulfonyl-1H-1,3-benzodiazol-1-yl)acetamide, also known as DBA, is a chemical compound that has been widely used in scientific research for its unique properties. DBA is a benzodiazepine derivative that has been shown to have a variety of biochemical and physiological effects, making it a useful tool for researchers in a number of different fields.
Scientific Research Applications
Antimalarial and COVID-19 Potential
N,N-diethyl-2-(2-methanesulfonyl-1H-1,3-benzodiazol-1-yl)acetamide derivatives have shown potential in combating diseases like malaria and COVID-19. A study by Fahim and Ismael (2021) investigated the antimalarial activity of sulfonamide derivatives, revealing their efficacy against Plasmodium falciparum with IC50 values of <30µM. Moreover, molecular docking studies indicated these compounds' binding affinity towards key enzymes in SARS-CoV-2, suggesting a potential therapeutic role against COVID-19 Theoretical Investigation of some Antimalarial Sulfonamides as COVID-19 Drug Utilizing Computational Calculations and Molecular Docking Study.
Metabolic Stability in Drug Design
In the realm of drug discovery, enhancing the metabolic stability of pharmaceuticals is crucial. Stec et al. (2011) explored various 6,5-heterocycles as alternatives to improve the metabolic stability of PI3Kα and mTOR inhibitors. Their research demonstrated that certain modifications could mitigate metabolic deacetylation, indicating the importance of chemical structure in drug design Structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors: investigations of various 6,5-heterocycles to improve metabolic stability.
Antimicrobial Activity
Derivatives of this compound have been synthesized and studied for their antimicrobial properties. Fahim and Ismael (2019) synthesized novel sulphonamide derivatives showing promising antimicrobial activity, underlining the potential of these compounds in developing new antimicrobial agents Synthesis, antimicrobial activity and quantum calculations of Novel sulphonamide derivatives.
Analgesic Activity
The exploration of acetamide derivatives for potential analgesic activity has led to the identification of compounds with significant efficacy. Kaplancıklı et al. (2012) synthesized N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives and evaluated their analgesic properties. Their findings suggest that these derivatives could serve as a basis for the development of new analgesic drugs Synthesis and analgesic activity of some acetamide derivatives.
Enzyme Inhibition
Research into the inhibition of enzymes like α-glucosidase and acetylcholinesterase is vital for therapeutic applications in diseases such as diabetes and Alzheimer's. Abbasi et al. (2019) investigated new sulfonamides with benzodioxane and acetamide moieties for their enzyme inhibitory potential, revealing substantial activity against yeast α-glucosidase. These findings offer insights into the design of enzyme inhibitors for clinical applications Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study.
Mechanism of Action
Imidazole derivatives have been found to possess a broad range of chemical and biological properties, making them important in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Benzimidazole derivatives, on the other hand, have been found to have opioid-like effects . They are known to interact with opioid receptors in the nervous system, which can result in analgesic effects .
Biochemical Analysis
Biochemical Properties
N,N-diethyl-2-(2-methanesulfonyl-1H-1,3-benzodiazol-1-yl)acetamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to bind with high affinity to certain enzymes, potentially inhibiting their activity. For instance, it interacts with cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The nature of these interactions often involves the formation of stable complexes, which can alter the enzyme’s activity and affect metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can induce changes in gene expression profiles, leading to altered cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing substrate access. This inhibition can lead to decreased enzyme activity and subsequent changes in metabolic processes. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical effects without significant adverse outcomes. At higher doses, toxic effects such as liver damage and oxidative stress have been observed. These effects highlight the importance of dosage optimization in experimental settings to balance efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, potentially exerting their own biological effects. Understanding the metabolic pathways of this compound is crucial for predicting its behavior in biological systems and for developing strategies to mitigate any adverse effects .
properties
IUPAC Name |
N,N-diethyl-2-(2-methylsulfonylbenzimidazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-4-16(5-2)13(18)10-17-12-9-7-6-8-11(12)15-14(17)21(3,19)20/h6-9H,4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWZYTQDYWYYKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C2=CC=CC=C2N=C1S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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